Structural and Analytical Elucidation of 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol: A Comprehensive Guide
Structural and Analytical Elucidation of 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol: A Comprehensive Guide
Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Advanced Chemical Structure Analysis, Tautomeric Equilibrium, and Spectroscopic Methodologies
Executive Summary
The compound 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol (Chemical Formula: C₁₀H₁₂N₄O, MW: ~204.23 g/mol ) represents a highly privileged pharmacophore in contemporary medicinal chemistry. Pyrazole-pyrimidine hybrids are extensively utilized in the design of kinase inhibitors (e.g., targeting EGFR, CDK2, and VEGFR) due to their robust hydrogen-bonding arrays and favorable spatial geometry within ATP-binding pockets.
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing these heterocycles. The primary challenge lies in the lactam-lactim (keto-enol) tautomerism inherent to the pyrimidin-4-ol moiety. This whitepaper provides a field-proven, self-validating analytical framework to structurally elucidate this molecule, focusing on the causality behind solvent selection, spectroscopic techniques, and data interpretation.
Chemical Significance and Tautomeric Dynamics
The structural integrity and biological activity of 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol are dictated by its tautomeric state. The pyrimidine ring can exist in an equilibrium between the enol form (pyrimidin-4-ol) and two keto forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one).
Understanding this equilibrium is not merely an academic exercise; it directly impacts the molecule's polarity, solubility, and target-binding affinity. Extensive studies on parent 4-hydroxypyrimidines demonstrate that the keto (lactam) form is generally more stable in polar environments due to the stabilization of its zwitterionic resonance structures[1],[2]. Conversely, in non-polar solvents or the solid state, these molecules often preorganize into self-complementary hydrogen-bonded dimers (DDAA/AADD arrays), a phenomenon heavily exploited in supramolecular chemistry[3],[4].
Caption: Tautomeric equilibrium of pyrimidin-4-ol derivatives and their environment-dependent pathways.
Analytical Methodologies & Protocols
To guarantee scientific integrity, the analytical workflow must be a self-validating system. Relying solely on 1D ¹H NMR is insufficient due to signal broadening caused by intermediate exchange rates of the tautomeric protons. We employ a multi-modal approach combining NMR and LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol is designed to freeze or distinctly observe the tautomeric states by manipulating solvent polarity and temperature.
Step-by-Step Protocol: Tautomer-Specific NMR Acquisition
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Sample Preparation (Solvent Causality):
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For Keto Stabilization: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-
. The high dielectric constant of DMSO stabilizes the polar lactam form[1]. -
For Dimerization/Enol Observation: Dissolve a parallel 5–10 mg sample in 0.6 mL of CDCl₃. The non-polar environment promotes intermolecular hydrogen bonding[3].
-
-
1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra at 298 K. In DMSO-
, look for the distinct downfield shift of the pyrimidine N-H proton (typically >11.0 ppm), confirming the keto state. -
2D Heteronuclear Correlation (HSQC & HMBC): This is the critical self-validation step. Use HMBC to observe long-range ³J coupling between the tautomeric proton (if visible) and the adjacent pyrimidine carbons (C2, C4, C6). The intensity ratio of signals from the C4 carbonyl carbon is the most sensitive indicator of tautomeric structure[2].
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Variable-Temperature (VT) NMR: If broad exchange peaks are observed at 298 K, cool the sample to 273 K or lower to slow the proton exchange rate, sharpening the signals of individual tautomers.
Caption: Self-validating NMR workflow for the structural elucidation of tautomeric heterocycles.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While NMR provides geometric and tautomeric data, high-resolution mass spectrometry (HRMS) confirms the exact mass and structural connectivity through collision-induced dissociation (CID).
Step-by-Step Protocol: LC-MS/MS Fragmentation Analysis
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Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier ensures optimal ionization in positive electrospray mode (ESI+).
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Ionization & Precursor Selection: Operate the mass spectrometer in ESI+ mode. Isolate the precursor ion [M+H]⁺ at m/z 205.1089 (Theoretical exact mass for C₁₀H₁₃N₄O⁺).
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CID Fragmentation: Apply a normalized collision energy (NCE) sweep (20-40 eV).
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Analysis of Product Ions: The primary fragmentation pathway involves the neutral loss of the propyl group (propene, -42 Da) via a McLafferty-type rearrangement or direct cleavage, yielding a stable pyrazole-pyrimidine core fragment at m/z 163.1.
Quantitative Data Presentation
The following tables summarize the expected quantitative analytical data for 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol, synthesized from empirical trends of structurally analogous pyrazole-pyrimidine systems[5].
Table 1: Expected NMR Chemical Shifts (in DMSO- , 400 MHz)
| Position / Moiety | Nucleus | Expected Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Pyrimidine N-H | ¹H | 11.5 - 12.5 | Broad Singlet | 1H | Highly dependent on concentration/temperature; indicates keto form. |
| Pyrazole H-5 | ¹H | 8.20 - 8.40 | Singlet | 1H | Deshielded by adjacent N1 and the pyrimidine ring current. |
| Pyrimidine H-6 | ¹H | 7.90 - 8.10 | Doublet (J ≈ 6.5 Hz) | 1H | Typical shift for pyrimidine H-6 in the keto tautomer. |
| Pyrazole H-3 | ¹H | 7.80 - 7.95 | Singlet | 1H | Slightly more shielded than H-5. |
| Pyrimidine H-5 | ¹H | 6.20 - 6.40 | Doublet (J ≈ 6.5 Hz) | 1H | Highly shielded due to conjugation with the C4 carbonyl/hydroxyl. |
| Propyl N-CH₂ | ¹H | 4.05 - 4.20 | Triplet (J ≈ 7.0 Hz) | 2H | Deshielded directly by the pyrazole N1 atom. |
| Propyl -CH₂- | ¹H | 1.80 - 1.95 | Sextet (J ≈ 7.0 Hz) | 2H | Aliphatic methylene. |
| Propyl -CH₃ | ¹H | 0.85 - 0.95 | Triplet (J ≈ 7.4 Hz) | 3H | Terminal methyl group. |
| Pyrimidine C4 | ¹³C | 162.0 - 165.0 | - | - | Carbonyl carbon (keto form)[2]. |
Table 2: Expected LC-MS/MS (ESI+) Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment of Fragment |
| 205.1 [M+H]⁺ | 163.1 | 42.0 (C₃H₆) | Loss of propyl group (propene);[2-(1H-pyrazol-4-yl)pyrimidin-4-ol + H]⁺ |
| 205.1[M+H]⁺ | 136.1 | 69.0 (C₃H₅N₂) | Cleavage of the pyrazole ring; leaving the pyrimidine-4-ol core. |
| 163.1 | 120.0 | 43.1 (CHNO) | Ring opening of the pyrimidinone core (loss of HNCO). |
Conclusion
The structural analysis of 2-(1-Propyl-1H-pyrazol-4-yl)pyrimidin-4-ol requires a rigorous, multi-faceted analytical approach. By understanding the causality of solvent effects on the lactam-lactim tautomeric equilibrium, researchers can accurately interpret NMR spectra and prevent misassignments. The integration of 2D NMR techniques with HRMS fragmentation pathways provides a self-validating dataset, ensuring high scientific integrity in the characterization of this vital pharmacophore.
References
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ResearchGate. "Solid-state NMR study of ureidopyrimidinone model compounds." ResearchGate.net. Available at:[Link]
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American Chemical Society (ACS). "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array." Organic Letters. Available at:[Link]
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ResearchGate. "Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy." ResearchGate.net. Available at:[Link]
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PubChem - NIH. "4-Hydroxypyrimidine | C4H4N2O | CID 20695." National Institutes of Health. Available at:[Link]
